molecular formula C44H52N10O11 B3027245 Lyciumin B CAS No. 125756-66-3

Lyciumin B

Cat. No.: B3027245
CAS No.: 125756-66-3
M. Wt: 896.9 g/mol
InChI Key: BWRVBFMWWHWLBW-UHFFFAOYSA-N
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Description

Lyciumin B is a cyclic peptide derived from the Lycium genus, which is part of the Solanaceae family. This compound has been detected in various foods such as coffee, herbs, and tea. It is known for its unique branched cyclic peptide backbone, which distinguishes it from other peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lyciumin B is synthesized through the expression of lyciumin precursor genes. These genes encode both a BURP domain and repetitive lyciumin core peptide motifs. The heterologous expression of the lyciumin precursor gene alone is sufficient to produce the derived lyciumins in tobacco .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for this compound. advancements in synthetic biology and genetic engineering may pave the way for efficient production in the future.

Chemical Reactions Analysis

Types of Reactions: Lyciumin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its cyclic peptide structure, which provides multiple reactive sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced peptide forms.

Scientific Research Applications

Lyciumin B has a wide range of scientific research applications:

Mechanism of Action

Lyciumin B exerts its effects primarily through its interaction with proteases. It forms a complex with proteases, inhibiting their activity. This interaction involves the binding of this compound to the active site of the protease, preventing substrate access and subsequent proteolytic activity . The molecular targets and pathways involved include the inhibition of protease-mediated pathways, which are crucial in various physiological and pathological processes.

Comparison with Similar Compounds

Uniqueness of Lyciumin B: this compound is unique due to its specific branched cyclic peptide backbone and its potent protease inhibitory activity. This sets it apart from other cyclic peptides, making it a valuable compound for both research and potential therapeutic applications.

Properties

IUPAC Name

11-(hydroxymethyl)-2-[[3-(1H-indol-3-yl)-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H52N10O11/c1-22(2)36-41(61)46-19-35(57)48-31(21-55)39(59)50-30(44(64)65)17-24-20-54(32-11-6-4-9-26(24)32)37(42(62)51-36)52-38(58)29(16-23-18-45-27-10-5-3-8-25(23)27)49-40(60)33-12-7-15-53(33)43(63)28-13-14-34(56)47-28/h3-6,8-11,18,20,22,28-31,33,36-37,45,55H,7,12-17,19,21H2,1-2H3,(H,46,61)(H,47,56)(H,48,57)(H,49,60)(H,50,59)(H,51,62)(H,52,58)(H,64,65)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRVBFMWWHWLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C6CCC(=O)N6)C7=CC=CC=C27)C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H52N10O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125756-66-3
Record name Lyciumin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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